O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is used in the preparation of oximes of steroids having a keto group . It is also used as a derivatization reagent in the determination of thromboxane B2, prostaglandins, amygdalin, and a variety of aldehydes, ketones, and acids .
Synthesis Analysis
The compound has been used in the development of a liquid chromatographic method with ultraviolet detection for O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride O-oximes of common aldehydes and ketones . The synthetic reaction used to make the O-oxime standards for gas chromatographic and LC methods has also been studied .Molecular Structure Analysis
The molecular formula of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is C7H4F5NO . It has an average mass of 213.105 Da and a monoisotopic mass of 213.021301 Da .Chemical Reactions Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has been used for derivatization of metabolites with carbonyl groups followed by analysis via GC-MS . It has also been used in aldehyde derivatization followed by aldehydic hydrolysis using GC/MS .Physical And Chemical Properties Analysis
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a solid substance . It has a melting point of 212-218 °C, 227 °C (subl.) (lit.) . It is soluble in water, with a solubility of 50 mg/mL, clear to slightly hazy, colorless .Scientific Research Applications
Derivatization Agent for Analytical Chemistry
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is prominently used as a derivatization agent in analytical chemistry. Youngdale (1976) demonstrated its utility in synthesizing derivatives of keto steroids for analysis by electron-capture gas-liquid chromatography (GLC), highlighting its role in enhancing the sensitivity and selectivity of steroid analysis (G. A. Youngdale, 1976).
Environmental and Atmospheric Chemistry
Alvarez et al. (2009) explored its application in environmental chemistry, specifically in the on-fibre derivatisation Solid Phase Microextraction (SPME) for sampling and quantification of unsaturated dicarbonyl products from the photo-oxidation of furans, indicating its importance in understanding atmospheric chemistry and environmental impact of organic compounds (E. G. Alvarez et al., 2009).
Glycoprotein Analysis
Biondi et al. (1987) applied this compound in developing a new derivatization procedure for the gas chromatographic analysis of sugars, specifically those present in glycoproteins. This method was noted for its simplicity, reliability, and rapidity, demonstrating the compound's utility in biochemical analysis and glycoprotein research (P. Biondi et al., 1987).
Environmental and Biological Sample Analysis
Spaulding and Charles (2002) detailed the application of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in the analysis of oxygenated organics in environmental and biological samples, underscoring its role in measuring atmospheric photooxidation products not detectable by other methods. This work also compared various solvents for extracting derivatives from water, offering insights into the method's efficiency and derivative stability (R. Spaulding & M. Charles, 2002).
Food and Beverage Industry
In the food and beverage industry, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride has been used for the analysis of carbonyl compounds in beer. Ojala et al. (1994) utilized it as a derivatization reagent for identifying and quantifying carbonyl compounds, showing its application in ensuring the quality and safety of consumable products (M. Ojala et al., 1994).
Safety And Hazards
Future Directions
The compound has been used in the development of a liquid chromatographic method with ultraviolet detection . It has also been used in the determination of formaldehyde, acetaldehyde, n-heptanal, n-decanal, and glyoxal, aldehydes commonly found as byproducts in drinking and other water after a prior ozonation step . These applications suggest potential future directions in analytical chemistry and environmental science.
properties
IUPAC Name |
O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMVKNXIMUCYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206708 | |
Record name | Florox reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
CAS RN |
57981-02-9 | |
Record name | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57981-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Florox reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57981-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153392 | |
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Record name | Florox reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86A2EGW58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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